molecular formula C6H9N3O2.ClH<br>C6H10ClN3O2 B10763354 L-Histidine hydrochloride CAS No. 56272-24-3

L-Histidine hydrochloride

Cat. No.: B10763354
CAS No.: 56272-24-3
M. Wt: 191.61 g/mol
InChI Key: QZNNVYOVQUKYSC-JEDNCBNOSA-N
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Description

L-Histidine hydrochloride is a derivative of the essential amino acid L-Histidine. It is commonly used in biochemical research and various industrial applications. L-Histidine itself is an alpha-amino acid that plays a crucial role in protein synthesis, enzyme function, and the production of histamine, a vital inflammatory mediator. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Histidine hydrochloride can be synthesized by reacting L-Histidine with hydrochloric acid. The typical procedure involves dissolving L-Histidine in deionized water and then adding hydrochloric acid in a 1:1 molar ratio. The mixture is stirred continuously for about two hours to ensure complete reaction. The resulting solution is then subjected to slow evaporation at room temperature to obtain this compound crystals .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of proteins such as hemoglobin using hydrochloric acid. The hydrolysate is then purified through ion-exchange chromatography to isolate L-Histidine, which is subsequently reacted with hydrochloric acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: L-Histidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: L-Histidine can be oxidized to form urocanic acid, an important compound in the skin’s immune response.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The imidazole ring in L-Histidine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution Reactions: Various nucleophiles can be used, depending on the desired substitution product.

Major Products:

Scientific Research Applications

L-Histidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various histidine derivatives and as a buffer in biochemical assays.

    Biology: Plays a role in studying enzyme mechanisms and protein structure due to its involvement in metal ion coordination and proton transfer.

    Medicine: Used in the formulation of parenteral nutrition solutions and as a supplement in treating conditions like rheumatoid arthritis and anemia.

    Industry: Employed in the production of food additives, cosmetics, and pharmaceuticals.

Mechanism of Action

L-Histidine hydrochloride exerts its effects primarily through its conversion to histamine via the enzyme histidine decarboxylase. Histamine then acts on various histamine receptors (H1, H2, H3, and H4) to mediate physiological responses such as inflammation, gastric acid secretion, and neurotransmission. Additionally, L-Histidine itself can chelate metal ions and participate in proton transfer reactions, contributing to its role in enzyme catalysis and protein stability .

Comparison with Similar Compounds

    D-Histidine: The D-isomer of histidine, which is less common and has different biological activity.

    Histamine: The decarboxylated form of histidine, a potent mediator of allergic reactions and gastric acid secretion.

    Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.

Uniqueness of L-Histidine Hydrochloride: this compound is unique due to its enhanced solubility and stability compared to L-Histidine. This makes it more suitable for various applications, particularly in biochemical research and industrial processes. Its ability to act as a precursor for histamine and other biologically active molecules further distinguishes it from similar compounds .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
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InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1
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InChI Key

QZNNVYOVQUKYSC-JEDNCBNOSA-N
Source PubChem
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Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl
Source PubChem
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl
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Molecular Formula

C6H10ClN3O2
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Related CAS

70605-39-9, 6027-02-7
Record name Poly(L-histidine hydrochloride)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidine, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID3020700
Record name L-Histidine hydrochloride
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Molecular Weight

191.61 g/mol
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Physical Description

Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS]
Record name Histidine hydrochloride
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CAS No.

645-35-2, 1007-42-7, 6459-59-2
Record name (-)-Histidine monohydrochloride
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Record name L-Histidine hydrochloride (1:?)
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Record name Histidine monohydrochloride [NF]
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Record name HISTIDINE MONOHYDROCHLORIDE
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